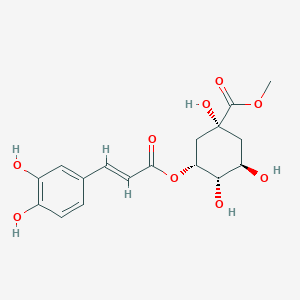
Neochlorogenic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
Neochlorogenic acid methyl ester can be synthesized through the esterification of neochlorogenic acid with methanol. This reaction typically involves heating neochlorogenic acid with methanol in the presence of an acid catalyst . The reaction conditions include maintaining a specific temperature and pH to ensure the esterification process is efficient .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources using acidified methanol. This method is effective in isolating the compound while preserving its biochemical properties . The process includes high-pressure liquid chromatography and electrospray ionization mass spectrometry to ensure purity and quality .
Chemical Reactions Analysis
Types of Reactions
Neochlorogenic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert it into different phenolic compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride are used in these reactions.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted esters .
Scientific Research Applications
Neochlorogenic acid methyl ester has a wide range of scientific research applications:
Mechanism of Action
Neochlorogenic acid methyl ester exerts its effects primarily through its antioxidant properties. It activates the Nrf2 signaling pathway, which leads to the transcription of antioxidant proteins such as hemoglobin oxidase-1 and pro-quinone oxidoreductase-1 . These proteins help in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- Chlorogenic acid
- Cryptochlorogenic acid
- Caffeic acid
Uniqueness
Neochlorogenic acid methyl ester is unique due to its specific esterification, which enhances its stability and bioavailability compared to its parent compound, neochlorogenic acid . Its distinct molecular structure allows it to exhibit unique biological activities, such as weak anti-HBV activity and specific antioxidant properties .
Properties
Molecular Formula |
C17H20O9 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1 |
InChI Key |
MZNIJRAPCCELQX-NYCIAPANSA-N |
Isomeric SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


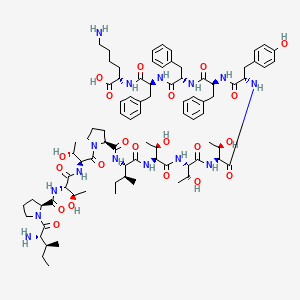
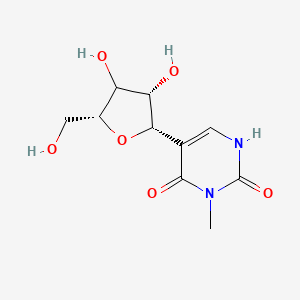
![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol](/img/structure/B12387653.png)
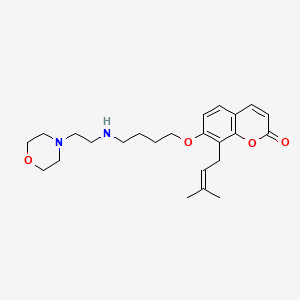
![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
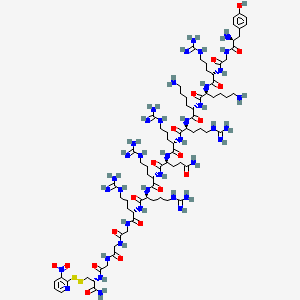
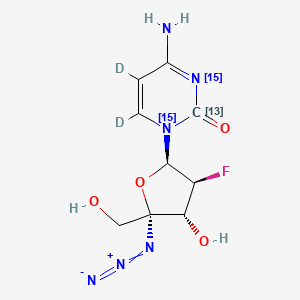

![1-[(2R,3S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387689.png)
![N-[4-(4-aminocyclohexyl)oxypyridin-3-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide](/img/structure/B12387697.png)
![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
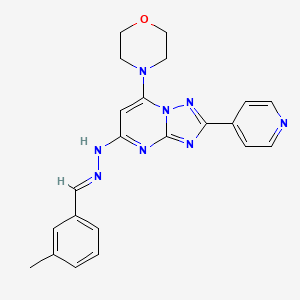
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
